molecular formula C14H14ClN3O2 B7479903 4-[[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl]piperazin-2-one

4-[[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl]piperazin-2-one

Cat. No. B7479903
M. Wt: 291.73 g/mol
InChI Key: BMFVNNYHWAEZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl]piperazin-2-one is a chemical compound with potential therapeutic applications. It is a member of the oxazole family and has been found to exhibit interesting pharmacological properties.

Mechanism of Action

The exact mechanism of action of 4-[[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl]piperazin-2-one is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in disease processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models. It has also been found to reduce the proliferation of cancer cells and induce apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl]piperazin-2-one for lab experiments is its potential as a therapeutic agent. It has been shown to exhibit activity against a range of diseases, making it a promising candidate for further study. However, one of the main limitations is its potential toxicity. As with any chemical compound, it is important to carefully evaluate its safety and efficacy before moving forward with clinical trials.

Future Directions

There are many potential future directions for research on 4-[[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl]piperazin-2-one. One area of interest is its potential as a cancer therapy. It has been shown to exhibit activity against a range of cancer types, including breast, lung, and colon cancer. Another area of interest is its potential as an anti-inflammatory agent. It has been found to reduce inflammation in animal models of arthritis and other inflammatory diseases. Other potential future directions include its use as a neuroprotective agent and its potential as a treatment for infectious diseases.

Synthesis Methods

The synthesis of 4-[[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl]piperazin-2-one involves a series of chemical reactions. One of the most common methods involves the reaction between 4-chlorobenzaldehyde and glycine in the presence of acetic anhydride. The resulting intermediate is then reacted with 2-methylpiperazine to form the final product. Other methods have also been explored, including the use of alternative starting materials and reaction conditions.

Scientific Research Applications

4-[[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl]piperazin-2-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit activity against a range of diseases, including cancer, inflammation, and neurological disorders. In particular, it has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

IUPAC Name

4-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c15-11-3-1-10(2-4-11)13-7-12(20-17-13)8-18-6-5-16-14(19)9-18/h1-4,7H,5-6,8-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFVNNYHWAEZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.